molecular formula C15H13ClN4OS B5821467 5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole

5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole

Cat. No. B5821467
M. Wt: 332.8 g/mol
InChI Key: KKNXVFAUAVLDPQ-UHFFFAOYSA-N
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Description

“5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole” is a chemical compound with a molecular formula of C15H13ClN4OS . It’s a derivative of tetrazole, a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .

Mechanism of Action

Mode of Action

It’s known that the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide can yield 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . This suggests that the compound may interact with its targets through oxidation reactions.

Action Environment

It’s known that the oxidation of 5-arylsulfanyltetrazoles depends on the reaction conditions , suggesting that environmental factors may play a role in the compound’s action.

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-21-14-5-3-2-4-13(14)20-15(17-18-19-20)22-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNXVFAUAVLDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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